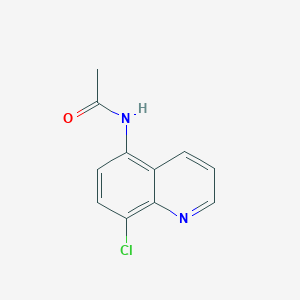

N-(8-chloroquinolin-5-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(8-chloroquinolin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-7(15)14-10-5-4-9(12)11-8(10)3-2-6-13-11/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCINXDRCVRUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C=CC=NC2=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N 8 Chloroquinolin 5 Yl Acetamide

Precursor Synthesis for the 8-Chloroquinolin-5-amine (B112979) Moiety

Methods for Quinoline (B57606) Ring Formation

The assembly of the quinoline ring is a foundational step in heterocyclic chemistry, with several named reactions developed for this purpose. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Skraup Synthesis: This is one of the most traditional and widely recognized methods for quinoline synthesis. wikipedia.orgpharmaguideline.comiipseries.org The classic Skraup reaction involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. A key advantage of the Skraup synthesis is its ability to produce substituted quinolines by starting with appropriately substituted anilines. pharmaguideline.comresearchgate.net

The Friedländer Synthesis: Another powerful method for quinoline construction is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). thieme-connect.comwikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed via the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring system. thieme-connect.comwikipedia.org This method is particularly useful for preparing polysubstituted quinolines.

| Quinoline Synthesis Method | Key Reactants | Catalyst/Conditions | General Applicability |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | Good for simple and substituted quinolines from anilines. wikipedia.orgpharmaguideline.com |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base | Versatile for polysubstituted quinolines. organic-chemistry.orgresearchgate.net |

Regioselective Chlorination at C-8 Position

Achieving chlorination specifically at the C-8 position of the quinoline ring is a crucial step in the synthesis of the desired precursor. This can be accomplished either by starting with a pre-chlorinated precursor or by direct chlorination of the quinoline ring.

One of the most direct strategies to obtain an 8-chloroquinoline (B1195068) is to employ a substituted aniline in the Skraup synthesis. For instance, using 2-chloroaniline (B154045) as the starting amine in a Skraup or a related Doebner-von Miller reaction can lead to the formation of 8-chloroquinoline derivatives. google.com

Alternatively, direct electrophilic chlorination of the quinoline ring can be performed. Electrophilic substitution on the quinoline nucleus under strongly acidic conditions preferentially occurs at the C-5 and C-8 positions of the benzene (B151609) ring portion of the molecule. pjsir.orgquora.com Chlorination with reagents like chlorine gas in the presence of sulfuric acid and a silver sulfate (B86663) catalyst yields a mixture of 5-chloroquinoline (B16772) and 8-chloroquinoline. pjsir.org While this method provides the desired 8-chloro isomer, it necessitates a subsequent separation step to isolate it from the 5-chloro byproduct. Further chlorination of either monochloroquinoline can lead to 5,8-dichloroquinoline. pjsir.org

| Chlorination Strategy | Reagents/Method | Outcome |

| Substituted Precursor | Skraup synthesis with 2-chloroaniline | Direct formation of 8-chloroquinoline ring. google.com |

| Direct Chlorination | Quinoline, Cl₂, H₂SO₄, Ag₂SO₄ | Mixture of 5-chloroquinoline and 8-chloroquinoline. pjsir.org |

Amination at C-5 Position

Once 8-chloroquinoline is obtained, the next critical transformation is the introduction of an amino group at the C-5 position. A common and well-established method to achieve this is through a nitration-reduction sequence.

Electrophilic nitration of quinoline, typically using a mixture of nitric acid and sulfuric acid, results in substitution primarily at the C-5 and C-8 positions, yielding a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. wikipedia.orgstackexchange.com In the case of 8-chloroquinoline, the directing effects of the chloro group and the quinoline nitrogen must be considered. Nitration of 8-chloroquinoline would be expected to favor substitution at the C-5 position. For instance, the nitration of 4,7-dichloroquinoline (B193633) with sodium nitrate (B79036) in sulfuric acid yields 4,7-dichloro-8-nitroquinoline, demonstrating that nitration can occur adjacent to a chloro substituent. scholaris.ca

Following the successful nitration to yield 8-chloro-5-nitroquinoline (B1347350), the nitro group is then reduced to the corresponding primary amine. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid) or with reagents like sodium sulfide. wikipedia.orgosi.lv This two-step process provides the key precursor, 8-chloroquinolin-5-amine.

Acylation Methodologies for Acetamide (B32628) Linkage Formation

With the 8-chloroquinolin-5-amine precursor in hand, the final step is the formation of the acetamide linkage. This is typically achieved through the acylation of the primary amino group at the C-5 position.

Acylation of the 5-Amino Group on the Quinoline Ring

The most direct and common method for forming the N-(8-chloroquinolin-5-yl)acetamide is the acylation of 8-chloroquinolin-5-amine with a suitable acetylating agent. This reaction involves the nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon of the acetylating reagent.

Standard acetylating agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. researchgate.netias.ac.in The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to facilitate the reaction. nih.gov For example, a general procedure involves stirring the amine with the acetylating agent in a suitable solvent, often at room temperature or with gentle heating, until the reaction is complete. ijpsr.info The synthesis of the related compound N-(5-chloroquinolin-8-yl)acetamide has been documented, confirming the feasibility of this type of acylation on a chloro-substituted aminoquinoline core. rsc.org

| Acetylating Agent | Typical Conditions | Byproduct |

| Acetic Anhydride | Pyridine or other base, Room Temperature | Acetic Acid |

| Acetyl Chloride | Pyridine or Triethylamine, often at 0°C to Room Temperature | Hydrochloric Acid |

Alternative Acetamide Formation Reactions

Beyond the classical use of acyl chlorides and anhydrides, modern organic synthesis offers alternative methods for amide bond formation that can be applied to the synthesis of this compound. These methods are particularly valuable when dealing with sensitive substrates or when milder reaction conditions are required.

Amide coupling reagents are widely used in medicinal chemistry to form amide bonds directly from a carboxylic acid (in this case, acetic acid) and an amine (8-chloroquinolin-5-amine). hepatochem.com This approach avoids the need to first convert the carboxylic acid into a more reactive acyl chloride or anhydride. A vast array of coupling reagents is available, often categorized as carbodiimides or phosphonium (B103445) and aminium salts. hepatochem.com

Common examples include:

Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.govpeptide.com

Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com

These reagents activate the carboxylic acid in situ, allowing it to be readily attacked by the amine under mild conditions, typically at room temperature in a suitable organic solvent like DMF or DCM. nih.gov Borate esters, such as tris(2,2,2-trifluoroethyl) borate, have also been reported as effective reagents for direct amidation. acs.org These methods provide a powerful and versatile alternative for the final acylation step.

Total Synthesis Approaches to this compound

The total synthesis of this compound is most efficiently achieved through a strategic, multi-step process that culminates in the formation of the final amide bond. The primary route involves the preparation of a key intermediate, 5-amino-8-chloroquinoline, followed by its acetylation.

A plausible and commonly employed synthetic pathway can be outlined as follows:

Nitration of 8-chloroquinoline: The synthesis begins with the electrophilic nitration of 8-chloroquinoline nih.gov. In strongly acidic conditions, such as a mixture of nitric and sulfuric acids, electrophilic attack occurs on the quinolinium cation. This directs substitution to the 5- and 8-positions of the benzene ring portion of the molecule pjsir.org. The reaction yields a mixture of 8-chloro-5-nitroquinoline chemscene.com and 8-chloro-7-nitroquinoline. The desired 8-chloro-5-nitroquinoline isomer must then be separated from this mixture.

Reduction of 8-chloro-5-nitroquinoline: The nitro group of the purified 8-chloro-5-nitroquinoline is then reduced to a primary amine. This transformation is typically accomplished using metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). This step yields the crucial precursor, 5-amino-8-chloroquinoline calpaclab.com.

Acetylation of 5-amino-8-chloroquinoline: The final step is the acylation of 5-amino-8-chloroquinoline to form the target acetamide. This is a nucleophilic acyl substitution reaction where the amino group attacks an acetylating agent. Common reagents for this step include acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acidic byproduct (HCl or acetic acid). The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂).

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dictated by its primary functional groups: the chloro-substituted quinoline ring and the acetamide side chain.

Nucleophilic Substitutions

The chlorine atom at the C-8 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than chloro-substituents at the C-2 or C-4 positions researchgate.net. The pyridine ring of the quinoline system withdraws electron density, activating the entire bicyclic system towards nucleophilic attack, but this effect is most pronounced at the α (2, 4) positions.

Nevertheless, substitution at C-8 can be achieved with strong nucleophiles or under forcing conditions (e.g., high temperature, pressure, or metal catalysis). Potential nucleophiles for this reaction include:

Amines (amination)

Azides (azidation)

Thiols (thiolation)

Alkoxides

These reactions would yield a variety of 8-substituted-N-(quinolin-5-yl)acetamide derivatives, allowing for significant structural diversification mdpi.comresearchgate.net. The success and rate of these substitutions depend on the nucleophile's strength and the reaction conditions employed utexas.edu.

Hydrolysis Reactions of the Acetamide Group

The acetamide functional group can undergo hydrolysis under either acidic or basic conditions to yield 5-amino-8-chloroquinoline and acetic acid (or its conjugate base). patsnap.comyoutube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl) and heat, the carbonyl oxygen of the acetamide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of the amine lead to the formation of 5-amino-8-chloroquinolinium salt and acetic acid. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH) with heating, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the 5-amino-8-chloroquinolinate anion as the leaving group, which is subsequently protonated by the solvent to give the free amine. youtube.com

This hydrolytic cleavage is a fundamental reaction used for either structural analysis or the removal of the acetyl group, potentially as a protecting group strategy in a more complex synthesis nih.gov.

Condensation Reactions Involving Hydroxy Groups

The parent compound, this compound, does not possess a hydroxyl group. Therefore, it cannot directly participate in condensation reactions that require a hydroxyl functionality, such as esterification or etherification. Such reactions would only be possible after a synthetic modification of the molecule to introduce a hydroxyl group, for instance, by nucleophilic substitution of the C-8 chlorine with a hydroxide or alkoxide ion.

Reaction Mechanism Studies for Key Synthetic Steps

Understanding the reaction mechanisms for the principal synthetic transformations is crucial for controlling the reaction and optimizing outcomes.

Electrophilic Nitration: The nitration of 8-chloroquinoline proceeds via an electrophilic aromatic substitution mechanism. In the nitrating mixture (HNO₃/H₂SO₄), the nitronium ion (NO₂⁺) is generated and acts as the electrophile. The quinoline ring, protonated in the strong acid, is attacked by the nitronium ion. The electron-withdrawing effect of the protonated nitrogen and the chloro group directs the incoming electrophile primarily to the C-5 position. A resonance-stabilized intermediate (a sigma complex or arenium ion) is formed, and subsequent deprotonation by a weak base (like HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding 8-chloro-5-nitroquinoline.

Nucleophilic Acyl Substitution (Acetylation): The final acetylation of 5-amino-8-chloroquinoline is a classic nucleophilic acyl substitution patsnap.com. The lone pair of electrons on the nitrogen of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride or acetic anhydride. This forms a tetrahedral intermediate. In the subsequent step, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion or acetate (B1210297) ion as a leaving group, resulting in the formation of the stable amide product, this compound.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves careful control of reaction parameters for the key amidation step and effective purification of the final product. chemrxiv.org The goal is to maximize the conversion of the starting amine while minimizing side reactions and facilitating isolation of a high-purity product.

Key optimization parameters for the amidation reaction include the choice of reagents, solvent, temperature, and catalyst.

| Parameter | Options | Considerations |

| Acetylating Agent | Acetyl chloride, Acetic anhydride | Acetyl chloride is more reactive but generates HCl, requiring a stoichiometric amount of base. Acetic anhydride is less reactive but may offer better control. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, p-Cymene (B1678584) | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Bio-based solvents like p-cymene are being explored as safer alternatives to traditional chlorinated solvents. acs.org |

| Base/Catalyst | Triethylamine (TEA), Pyridine, DIPEA, DMAP (catalytic) | A non-nucleophilic base is essential to scavenge the acid byproduct without competing in the reaction. Coupling agents like EDC in combination with activators like HOAt can be used for challenging amidations. acs.org |

| Temperature | 0 °C to reflux | The reaction is often started at a lower temperature (e.g., 0 °C) during reagent addition to control the initial exothermic reaction, followed by warming to room temperature or reflux to drive the reaction to completion. researchgate.net |

| Reaction Time | 1 to 24 hours | Monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation. |

Purification is critical for obtaining the final compound in high purity. Common methods include:

Aqueous Work-up: Washing the crude reaction mixture with dilute acidic, basic, and brine solutions to remove unreacted starting materials, reagents, and byproducts.

Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.net

Column Chromatography: Separating the product from impurities by passing it through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (eluent). chemicalbook.com This is highly effective for removing closely related impurities.

By systematically adjusting these conditions, the synthetic protocol can be refined to achieve high yields and excellent purity of this compound. acs.orgresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For N-(8-chloroquinolin-5-yl)acetamide, ¹H and ¹³C NMR would provide critical information on the number and connectivity of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring and the acetamide (B32628) group. The aromatic region would display a set of multiplets for the quinoline protons. The chemical shifts and coupling constants of these protons would be influenced by the positions of the chloro and acetamido substituents. A singlet for the methyl protons of the acetamide group would be anticipated, likely in the range of δ 2.2-2.4 ppm. A broad singlet corresponding to the NH proton of the amide linkage would also be present, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the chemical environment of each carbon atom. The spectrum would show signals for the nine carbons of the quinoline core and the two carbons of the acetamide group (the methyl carbon and the carbonyl carbon). The chemical shift of the carbonyl carbon is expected to appear significantly downfield, typically in the range of 168-170 ppm. The positions of the carbon signals in the quinoline ring would be affected by the electron-withdrawing effects of the chlorine atom and the electronic influence of the acetamido group.

For the closely related isomer, N-(5-chloroquinolin-8-yl)acetamide, the following spectral data has been reported and provides a valuable reference. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound based on Analogue Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.3 | s | -CH₃ |

| ¹H | ~7.5-8.8 | m | Aromatic-H |

| ¹H | ~9.7 | s (broad) | -NH |

| ¹³C | ~25 | -CH₃ | |

| ¹³C | ~115-150 | Aromatic-C | |

| ¹³C | ~169 | C=O |

It is important to note that while fluorine is not present in this compound, ¹⁹F NMR would be a crucial technique for the characterization of fluorinated analogues.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₁₁H₉ClN₂O), the expected exact mass can be calculated.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak [M]⁺ and, depending on the ionization technique (e.g., ESI, CI), a protonated molecular ion peak [M+H]⁺. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for such a molecule would likely involve the loss of the acetyl group, cleavage of the amide bond, and fragmentation of the quinoline ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretch (Amide I): A strong absorption band typically found between 1650 and 1690 cm⁻¹ for the carbonyl group of the acetamide.

N-H Bend (Amide II): An absorption band in the range of 1510-1570 cm⁻¹ associated with the N-H bending vibration coupled with C-N stretching.

C-N Stretch: A peak for the C-N stretching vibration of the amide.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region characteristic of the quinoline ring system.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl stretching vibration.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1650-1690 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium-Strong |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a conjugated quinoline system, would be expected to show characteristic absorption bands.

The quinoline ring system gives rise to π → π* transitions. The presence of the chloro and acetamido substituents would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline. The acetamido group, with its lone pair of electrons on the nitrogen, can act as an auxochrome, potentially leading to a red shift (bathochromic shift) of the absorption bands. The spectrum would likely display multiple bands corresponding to the different electronic transitions within the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

The resulting crystal structure would confirm the connectivity of the atoms, the planarity of the quinoline ring system, and the orientation of the acetamide group relative to the ring. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure for this compound is publicly available, a study on the related compound 5-chloroquinolin-8-yl acrylate (B77674) has been reported, which crystallized in the monoclinic space group P21/c. researchgate.net This provides an example of the type of detailed structural information that can be obtained through this powerful analytical technique.

Computational and Theoretical Chemistry of N 8 Chloroquinolin 5 Yl Acetamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For N-(8-chloroquinolin-5-yl)acetamide, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), are instrumental in optimizing the molecular geometry to its most stable conformation. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

The optimized geometry from DFT calculations allows for the determination of various electronic properties. These include the total energy, dipole moment, and the distribution of electronic charge across the molecule. The comparison between theoretically calculated and experimentally determined structural parameters can be of great importance for the characterization of a compound. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | C4-C5-N2 | 121.5 |

| C5-N2 | 1.380 | C5-N2-C10 | 128.7 |

| N2-C10 | 1.365 | N2-C10-O1 | 122.1 |

| C10-O1 | 1.230 | N2-C10-C11 | 115.8 |

| C10-C11 | 1.515 | O1-C10-C11 | 122.1 |

| C8-N1 | 1.315 | C7-C8-N1 | 123.4 |

Note: The data in this table is hypothetical and based on typical values from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, FMO analysis helps to identify the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the quinoline (B57606) ring system and the acetamide (B32628) nitrogen, while the LUMO is often distributed over the electron-deficient regions.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and based on typical values from FMO analysis for similar molecules.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent regions of neutral potential.

In this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atom of the amide group and the carbon atoms adjacent to electronegative atoms.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule. The NCI plot reveals these interactions as surfaces, with the color of the surface indicating the type and strength of the interaction.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic properties and the nature of chemical bonds. By identifying bond critical points (BCPs) and analyzing their properties (electron density and its Laplacian), QTAIM can distinguish between covalent bonds and weaker non-covalent interactions, providing a quantitative measure of their strength. For this compound, these analyses would elucidate the intramolecular hydrogen bonding and other stabilizing interactions that influence its conformation.

Global Reactivity Parameters and Fukui Functions

Fukui functions are used to determine the local reactivity of a molecule, identifying specific atomic sites that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This provides a more detailed picture of reactivity than the global parameters alone. For this compound, Fukui function analysis would pinpoint the specific atoms on the quinoline ring and the acetamide group that are most likely to participate in chemical reactions.

Table 3: Calculated Global Reactivity Parameters of this compound (Theoretical)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.426 |

Note: The data in this table is hypothetical and based on the theoretical HOMO/LUMO energies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, molecular flexibility, and intermolecular interactions. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and accessible conformations in different environments (e.g., in a solvent or interacting with a biological target). nih.gov These simulations are particularly useful for understanding how the molecule might bind to a receptor or enzyme, providing a dynamic picture of the interaction that complements the static view from docking studies. nih.govasianpubs.org

Structure Activity Relationship Sar Studies of N 8 Chloroquinolin 5 Yl Acetamide and Analogues

Impact of Substituents on Quinoline (B57606) Ring Positions (e.g., C-8 Chlorine, C-5 Acetamide)

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the aromatic ring system. The C-8 chlorine and the C-5 acetamide (B32628) group of the parent compound are critical determinants of its activity, influencing factors such as potency, selectivity, and pharmacokinetic properties.

The C-8 position is a key site for modification. In various quinoline-based series, altering the substituent at this position has been shown to significantly modulate biological potency and selectivity. nih.gov The presence of a halogen, such as the chlorine atom in N-(8-chloroquinolin-5-yl)acetamide, often increases the lipophilicity of the molecule. nih.gov This can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. Studies on related 8-hydroxyquinoline (B1678124) compounds have also highlighted the importance of the substituent at this position, where the nature of a halido group can influence cytotoxic activity. acs.org

The C-5 position is equally crucial for activity. The placement of the acetamide group at this specific location is not arbitrary; studies have shown that substituents at C-5 can confer greater potency compared to other positions, such as C-6. biointerfaceresearch.com The acetamide moiety itself provides key interaction points, including a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). However, the acetyl group is not always beneficial. In some related quinoline-5,8-dione series, 7-amino analogues were found to be better substrates for target enzymes than the corresponding 7-acetamido analogues, suggesting that the acetyl group can introduce negative steric hindrance or that the free amine is more favorable for binding. nih.gov The C-5 position is a known site for chemical derivatization, allowing for the exploration of various functional groups to optimize interactions with biological targets. researchgate.net

| Position | Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C-8 | Chlorine | Increases lipophilicity; influences cytotoxic activity. | nih.govacs.org |

| C-8 | General Modification | Modulates potency and selectivity of quinoline-based inhibitors. | nih.gov |

| C-5 | Acetamide | Provides key hydrogen bond donor/acceptor sites for target interaction. | nih.gov |

| C-5 | Methyl | Confers more potent anticancer activity compared to C-6 methyl substitution. | biointerfaceresearch.com |

| C-5 (analogue) | Amino vs. Acetamido | In some series, a free amino group is more active than the acetamido group, suggesting potential steric or electronic disadvantages of the acetyl moiety. | nih.gov |

Influence of Acetamide Linkage Modifications on Biological Activity

The acetamide linker is not merely a spacer but an integral component of the pharmacophore, and its modification has profound effects on biological activity. Research into analogous compound series demonstrates that the structure and chemical nature of this linker are finely tuned for optimal target engagement.

Modifications can include altering the linker's composition or its substitution pattern. For instance, in a study of N-mustard-quinoline conjugates, compounds featuring a hydrazine carboxamide linker exhibited significantly greater cytotoxic activity compared to those with a urea (B33335) linker , indicating that the specific atoms and their arrangement within the linker are critical. biointerfaceresearch.com

Furthermore, the acetamide unit itself is structurally sensitive. In studies of N-aryl acetamides, substitution on the acetamide backbone, such as adding methyl groups to the alpha-carbon, resulted in a complete loss of antiparasitic activity. acs.org This highlights the importance of an unsubstituted acetamide core for maintaining the correct conformation and interaction profile. Similarly, attempts to replace the acetamide-like lactam ring in one series with other cyclic structures, such as a six-membered lactam or a cyclic sulfonamide, led to a significant reduction or complete abolition of activity. acs.org These findings underscore that even subtle changes to the acetamide linkage can disrupt the precise geometry required for biological function.

| Modification | Example | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Linker Replacement | Hydrazine Carboxamide vs. Urea | Hydrazine carboxamide linker showed superior cytotoxic activity over the urea linker in N-mustard-quinoline conjugates. | biointerfaceresearch.com |

| Backbone Substitution | Methylation of Acetamide Alpha-Carbon | Led to inactive compounds, indicating steric intolerance. | acs.org |

| Amine Substitution | N-Methyl vs. N-Ethyl on Amino Acetamide | N-methyl substitution was well-tolerated or slightly improved activity, while N-ethyl substitution slightly reduced it. | acs.org |

| Cyclic Analogue Modification | 5-Membered Lactam vs. 6-Membered Lactam | Increasing the ring size from 5 to 6 members caused a significant loss in antimalarial activity. | acs.org |

| Cyclic Analogue Replacement | Lactam vs. Cyclic Sulfonamide | Replacement of the lactam with a cyclic sulfonamide resulted in inactive compounds. | acs.org |

Systematic Structural Variations and Their Biological Correlates

Beyond the C-5 and C-8 positions, systematic structural variations across the entire quinoline scaffold have been explored to map the SAR and discover analogues with improved properties. These studies often involve creating libraries of compounds with diverse substitution patterns.

Research has shown that 2,4,8-trisubstituted quinolines can act as potent anticancer agents, indicating that simultaneous modification at multiple sites can lead to synergistic effects on activity. biointerfaceresearch.com The nature of the substituent at the C-2 position is also important; studies on quinoline-5,8-diones revealed that introducing bulkier aromatic groups at C-2 generally decreased the rate of enzymatic reduction. nih.gov

The position of functional groups is a recurring theme. In certain series of 8-hydroxyquinoline derivatives, compounds with substituents at the C-7 position showed more potent inhibitory activity than those with substituents at C-5, demonstrating that the optimal substitution pattern can be highly dependent on the specific biological target and compound class. nih.gov The strategy of fusing other heterocyclic rings (such as piperidine, pyrrole, or pyrimidine) to the quinoline core has also been successfully employed to generate hybrid molecules with enhanced anticancer properties. biointerfaceresearch.com This systematic approach of varying substituents at multiple positions and introducing new ring systems is a cornerstone of modern medicinal chemistry, allowing for a thorough exploration of the chemical space around a privileged scaffold. nih.goveurekaselect.com

| Structural Variation | Description | Biological Correlate | Reference |

|---|---|---|---|

| Multi-site Substitution | 2,4,8-Trisubstituted Quinolines | Identified as a promising moiety for developing new anticancer agents. | biointerfaceresearch.com |

| C-2 Position | Introduction of bulky aromatic groups | Generally decreased enzymatic reduction rates in quinoline-5,8-diones. | nih.gov |

| C-7 vs. C-5 Substitution | Placement of substituents on the quinoline ring | In some 8-hydroxyquinoline series, C-7 substitution led to higher potency than C-5 substitution. | nih.gov |

| Ring Fusion | Fusing heterocyclic rings (piperidine, pyrimidine) to the quinoline core | Resulted in hybrid compounds with significant anticancer activity. | biointerfaceresearch.com |

Pharmacophore Elucidation and Design Principles

The elucidation of a pharmacophore model is a crucial step in rational drug design, providing a three-dimensional abstract representation of the essential structural features required for a molecule's biological activity. dovepress.com For the N-(quinolin-yl)acetamide class of compounds, a pharmacophore model would integrate the key elements identified through SAR studies.

A pharmacophore model for these derivatives typically consists of a specific 3D arrangement of features including: dovepress.comresearchgate.net

An aromatic ring system: The quinoline core, which can participate in π-π stacking or hydrophobic interactions.

Hydrogen bond acceptors: The quinoline nitrogen and the carbonyl oxygen of the acetamide group.

A hydrogen bond donor: The N-H group of the acetamide linker.

A hydrophobic feature: The chlorine atom at the C-8 position.

The overarching design principle involves starting with a validated chemical scaffold, such as the quinoline ring, and systematically modifying its peripheral functional groups to enhance potency, improve selectivity against off-targets, and optimize ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net For certain classes of quinoline inhibitors, a key design principle is the incorporation of features capable of chelating divalent metal ions, which is often essential for their mechanism of action. nih.govresearchgate.net By understanding the critical pharmacophoric features and applying these design principles, medicinal chemists can more efficiently navigate the chemical space to develop novel and more effective therapeutic agents.

Biological Activity Investigations in Vitro and in Silico

Antimicrobial Activity Studies (In Vitro and In Silico)

Quinoline (B57606) derivatives are a well-established class of compounds with a broad range of antimicrobial properties. Research into N-(8-chloroquinolin-5-yl)acetamide and related structures has sought to explore and enhance these inherent capabilities.

Spectrum of Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Derivatives of 8-chloroquinoline (B1195068) have demonstrated significant antibacterial potential against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a study on novel 8-chloroquinolone derivatives revealed potent activity against various bacterial strains. nih.govresearchgate.net One such derivative, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, was found to be exceptionally potent. nih.govresearchgate.net It exhibited significantly greater activity than trovafloxacin (B114552) against clinical isolates, being 30 times more potent against Streptococcus pneumoniae and 128 times more potent against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

The structure-activity relationship (SAR) studies of these compounds indicate that the presence of a chlorine atom at the C-8 position of the quinoline ring is a key factor for their potent antibacterial activity. nih.govresearchgate.net The steric repulsion between the C-8 chloro group and the N-1 substituent leads to a distorted orientation of the N-1 aromatic group, which is believed to be crucial for the enhanced antibacterial effect. nih.govresearchgate.net

While direct minimum inhibitory concentration (MIC) values for this compound against a wide range of bacteria are not extensively detailed in the provided search results, the potent activity of structurally similar 8-chloroquinoline derivatives suggests a promising area for further investigation. The general class of quinoline derivatives has shown activity against bacteria such as E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa. nih.gov

Evaluation against Fungal Pathogens

The antifungal potential of quinoline derivatives has also been a focus of research. Studies on various substituted 8-quinolinols have demonstrated their in vitro antifungal activity against a range of fungal pathogens. nih.govscialert.net For example, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were identified as the most fungitoxic among a series of tested compounds. nih.gov These compounds were evaluated against fungi such as Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov

8-Hydroxyquinoline (B1678124) (8HQ), the parent compound of many active derivatives, has shown strong antimicrobial effects, including activity against the diploid fungus Candida albicans, with a low minimum inhibitory concentration (MIC) of 27.58 μM. scialert.net The antimicrobial action of these compounds is often linked to their ability to chelate metal ions, which are essential for microbial growth. nih.gov

Anticancer Activity Profiling

In addition to antimicrobial properties, quinoline derivatives have emerged as a promising class of compounds in the field of oncology. The investigation into their anticancer activities has revealed cytotoxic effects against various cancer cell lines and shed light on their potential mechanisms of action.

Cytotoxic Effects on Cancer Cell Lines

Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic activity against several human cancer cell lines. nih.govnih.gov For instance, 8-hydroxy-5-nitroquinoline (NQ) was found to be more toxic than other analogues, with IC50 values that were 5-10 fold lower. nih.gov The cytotoxicity of some of these compounds is enhanced by the presence of copper. nih.govnih.gov

A study on 5,7-dibromo-8-hydroxyquinoline reported IC50 values against a panel of cancer cell lines, including A549, FL, HeLa, HT29, MCF7, and Hep3B. nih.gov Furthermore, a novel quinolin-8-yl-nicotinamide, QN519, and its optimized version, QN523, have shown potent in vitro cytotoxicity in a panel of 12 cancer cell lines, with IC50 values less than 1 μM. nih.gov

Table 1: Cytotoxic Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 Value | Source |

| 8-hydroxy-5-nitroquinoline (NQ) | Various human cancer cell lines | 5-10 fold lower than other congeners | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | A549 | 5.8 mg/mL | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | FL | 17.6 mg/mL | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | HeLa | 18.7 mg/mL | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | HT29 | 5.4 mg/mL | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | MCF7 | 16.5 mg/mL | nih.gov |

| QN523 (a quinolin-8-yl-nicotinamide) | Panel of 12 cancer cell lines | < 1 μM | nih.gov |

Inhibition of Cancer Cell Growth, Invasion, and Migration

The anticancer activity of quinoline derivatives extends beyond simple cytotoxicity to include the inhibition of key processes in cancer progression, such as cell growth, invasion, and migration. nih.govnih.govmdpi.com Research has shown that certain 8-hydroxyquinoline derivatives can suppress tumor cell growth. nih.gov This effect is often linked to the inhibition of the proteasome, a key cellular machinery for protein degradation. nih.gov

The ability to inhibit cancer cell migration and invasion is a critical aspect of potential anticancer agents. nih.govmdpi.com Studies on other heterocyclic compounds have demonstrated that they can inhibit cell migration and invasion by down-regulating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and up-regulating their tissue inhibitors (TIMPs). mdpi.com While direct evidence for this compound is pending, the general class of compounds to which it belongs has shown promise in this area.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents exert their effects. Several quinoline derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.govnih.gov The induction of apoptosis can occur through various pathways.

One identified mechanism involves the induction of endoplasmic reticulum (ER) stress. nih.gov For example, the quinolin-8-yl-nicotinamide compound QN523 was found to significantly increase the expression of genes involved in the stress response pathway, such as HSPA5, DDIT3, TRIB3, and ATF3. nih.gov This suggests that the compound activates the unfolded protein response (UPR), which can lead to apoptosis. nih.gov

Another mechanism is the activation of caspases, which are key executioners of apoptosis. nih.gov Some compounds induce apoptosis through the extrinsic or receptor-mediated pathway, which involves the activation of caspase-8. nih.gov The induction of apoptosis by some 8-hydroxyquinoline derivatives has also been linked to their ability to bind and transport copper into cancer cells, leading to proteasome inhibition and subsequent apoptosis. nih.gov

Anti-inflammatory Efficacy

While direct experimental studies detailing the anti-inflammatory efficacy of this compound are not extensively available in the reviewed literature, the broader classes of quinoline and acetamide (B32628) derivatives have been subjects of such investigations. Various heterocyclic compounds containing quinazoline (B50416) and acetamide backbones have been synthesized and evaluated for their anti-ulcerative colitis and anti-inflammatory activities. nih.gov Similarly, other acetamide derivatives, including coumarin-acetamide and N-octadecanoyl-5-hydroxytryptamide, have demonstrated anti-inflammatory properties in experimental models. researchgate.netresearchgate.net These findings suggest a potential avenue for future research into the specific anti-inflammatory capabilities of this compound, though no definitive data can be presented at this time.

Antimalarial Potential

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a notable example. Research into hybrid molecules incorporating this scaffold continues to be a promising strategy against drug-resistant malaria.

Activity against Plasmodium Species

Investigations into chloroquinoline acetamide hybrids have demonstrated their potential as antimalarial agents. A study evaluating twenty-seven novel chloroquinoline acetamide hybrid molecules reported that all compounds possessed antimalarial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. africanjournalofbiomedicalresearch.com The half-maximal inhibitory concentration (IC50) values for this series of compounds were found to be in the range of 1.29 to 53.98 µM. africanjournalofbiomedicalresearch.com

Further research on other complex quinoline-amide hybrids has yielded even more potent activity. For instance, a series of 4-aminoquinolinyl-chalcone amides showed IC50 values ranging from 0.04 to 0.5 µM against the chloroquine-sensitive (3D7) strain and 0.07 to 1.8 µM against the chloroquine-resistant (W2) strain of P. falciparum. rsc.org

| Compound Class | Plasmodium falciparum Strain(s) | Reported IC50 Range (µM) |

| Chloroquinoline Acetamide Hybrids | NF54 (CQ-sensitive) | 1.29 - 53.98 |

| 4-Aminoquinolinyl-Chalcone Amides | 3D7 (CQ-sensitive) | 0.04 - 0.5 |

| 4-Aminoquinolinyl-Chalcone Amides | W2 (CQ-resistant) | 0.07 - 1.8 |

This table presents the range of inhibitory concentrations for classes of compounds related to this compound.

Inhibition of β-Hematin Formation

A primary mechanism of action for many quinoline-based antimalarial drugs, including chloroquine, is the inhibition of hemozoin biocrystallization. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline polymer called hemozoin. The synthetic equivalent of hemozoin is known as β-hematin. nih.gov

By interfering with this detoxification process, the drug leads to an accumulation of toxic heme within the parasite, ultimately causing its death. nih.gov While direct studies on this compound are limited, related quinoline-hybrid conjugates have been shown to be effective inhibitors of β-hematin formation, with reported IC50 values as low as 3.46, 3.52, and 3.74 µg/mL for some of the most active compounds in a series. rsc.org This suggests that a plausible mechanism for the antimalarial potential of this compound involves the inhibition of β-hematin formation.

Enzyme Inhibition Studies

The interaction of this compound and its structural analogs with various enzymes has been a subject of scientific inquiry, particularly in the context of inflammation and tissue remodeling.

Phospholipase A2 (sPLA2) Inhibition

Secretory phospholipase A2 (sPLA2) enzymes are crucial in the inflammatory process as they catalyze the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. nih.gov Although specific studies on the direct inhibition of sPLA2 by this compound are not found in the searched literature, related antimalarial quinoline drugs have been shown to affect this pathway. Research has demonstrated that chloroquine and quinacrine (B1676205) can inhibit the activation of the arachidonate-mobilizing phospholipase A2 in mouse macrophages. nih.gov This inhibitory effect on PLA2 activation suggests that quinoline-based compounds may interfere with key inflammatory signaling cascades, providing a potential, yet unconfirmed, mechanism for anti-inflammatory action. nih.govnih.gov

Matrix Metalloproteinase (MMP-2/9) Inhibition

Matrix metalloproteinases (MMPs), specifically the gelatinases MMP-2 and MMP-9, are zinc-dependent enzymes that play a critical role in the degradation of the extracellular matrix. Their activity is associated with various pathological processes, including cancer metastasis and inflammation. researchgate.net

The 8-hydroxyquinoline scaffold, a close structural relative of the 8-chloroquinoline core, has been identified as a moderate metal-binding group and used to design MMP inhibitors. researchgate.netmdpi.com A study focused on new derivatives of N-(8-hydroxyquinolin-5-yl)alkylamide, which are structurally analogous to this compound, screened these compounds for their potential as MMP-2 and MMP-9 inhibitors. mdpi.comnih.gov The findings revealed that derivatives with a substituent at the C-5 position of the quinoline ring exhibited inhibitory activity against both MMP-2 and MMP-9. mdpi.comresearchgate.net

| Enzyme | Compound Series | Reported IC50 Range (mM) |

| MMP-2 | N-(8-hydroxyquinolin-5-yl)alkylamides | 5.7 - 10 |

| MMP-9 | N-(8-hydroxyquinolin-5-yl)alkylamides | 5.1 - 10 |

This table shows the inhibitory concentration ranges for N-(8-hydroxyquinolin-5-yl)alkylamides, a class of compounds structurally related to the subject of this article.

The inhibitory concentrations for these compounds were in the millimolar range, indicating moderate potency. mdpi.com Specifically, the IC50 values for C-5 substituted derivatives ranged from 5.7 to 10 mM against MMP-2 and from 5.1 to 10 mM against MMP-9. mdpi.com These results highlight the potential of the substituted 5-aminoquinoline (B19350) scaffold as a starting point for developing MMP inhibitors.

Alpha-Glucosidase and Alpha-Amylase Inhibition

The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov Research into quinoline derivatives has highlighted their potential as inhibitors of these enzymes. nih.govresearchgate.net While direct studies on this compound are not extensively detailed in the provided results, the broader class of quinoline-based compounds has shown promise. For instance, some quinoline-1,3,4-oxadiazole conjugates have been synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activities, with some compounds exhibiting significant potential. nih.gov The inhibitory mechanism of flavonoids against these enzymes has also been studied, indicating that specific structural features, such as the presence of a 2,3-double bond and hydroxyl substitutions on the B ring, enhance α-amylase inhibition, while a 3-OH group can reduce it. nih.gov

Phosphoinositide 3-kinase (PI3K) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, and survival. nih.gov Dysregulation of the PI3K signaling pathway is a hallmark of many human cancers, making PI3K a significant target for anticancer drug development. nih.gov Several small molecule PI3K inhibitors have been developed and are in clinical trials. nih.gov While the specific inhibitory activity of this compound against PI3K is not explicitly detailed, the exploration of various chemical scaffolds as PI3K inhibitors is an active area of research. nih.govmdpi.com For example, the discovery of novel PI3Kδ inhibitors has been pursued through virtual screening and cell-based assays, leading to the identification of lead compounds for further development. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. nih.govnih.govresearchgate.net These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition helps to restore cholinergic function. nih.govresearchgate.net Research has explored various compounds, including acetamide derivatives, for their potential to inhibit these enzymes. nih.gov In silico studies, such as molecular docking, have been employed to understand the binding modes of these inhibitors within the active sites of AChE and BuChE. nih.govnih.gov While specific data for this compound is not provided, the general class of acetamide compounds has been identified as potential modulators of both AChE and BuChE. nih.gov

CSF-1R Kinase Inhibition

The colony-stimulating factor 1 receptor (CSF-1R) is a tyrosine kinase that is crucial for the proliferation, differentiation, and survival of macrophages. nih.govnih.gov Inhibition of CSF-1R is being investigated as a therapeutic strategy for various conditions, including neurodegenerative diseases where neuroinflammation plays a significant role. nih.gov CSF-1R inhibitors have shown beneficial effects in preclinical models of diseases like Alzheimer's and multiple sclerosis. nih.gov While the direct inhibition of CSF-1R by this compound is not specified, the development of CSF-1R inhibitors is an ongoing area of pharmaceutical research. nih.gov

ADAMTS-5 (Aggrecanase-2) Inhibition

A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key enzyme in the degradation of aggrecan, a major component of articular cartilage. nih.govfrontiersin.org Its activity is strongly implicated in the pathogenesis of osteoarthritis. nih.govnih.gov Consequently, inhibiting ADAMTS-5 is a promising approach for developing disease-modifying osteoarthritis drugs. nih.gov Studies have been conducted on N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives as inhibitors of ADAMTS-5. Some of these compounds have demonstrated sub-micromolar potency against ADAMTS-5 and good selectivity over related metalloproteinases. nih.gov For instance, a related compound, N-((5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl)-2-phenoxyacetamide, has a reported IC50 of 780 nM for the inhibition of human ADAMTS5. bindingdb.org Another derivative, 2-(benzylamino)-N-((5-chloro-8-hydroxyquinolin-7-yl)(2-chlorophenyl)methyl)acetamide, showed an IC50 of 1890 nM. bindingdb.org

Target Identification and Molecular Mechanism Elucidation

Interactions with Biological Macromolecules (e.g., DNA)

Currently, there is no specific research data available in peer-reviewed scientific literature detailing the direct interactions of this compound with biological macromolecules such as DNA. Studies on the broader class of quinoline derivatives have explored their potential to interact with DNA, but specific binding modes, intercalation activity, or DNA cleavage capabilities for this compound have not been documented.

Modulation of Cellular Pathways

Investigations into the effects of this compound on specific cellular pathways have not been reported in the available scientific literature. While related chloroquinoline and quinoline-acetamide analogs have been studied for their influence on pathways such as the PI3K signaling cascade, no such specific modulatory role has been identified or described for this compound itself. Therefore, its impact on cellular signaling, metabolic, or apoptotic pathways remains uncharacterized.

In Silico Screening and Predictive Modeling of Biological Activity

A review of scientific databases and computational chemistry literature indicates a lack of specific in silico screening or predictive modeling studies focused on this compound. While molecular docking and virtual screening are common methods for predicting the biological activity of novel compounds, including other quinoline derivatives, there are no published studies presenting docking scores, binding affinity predictions, or other computational analyses for this compound against specific biological targets.

Interactive Data Table: Summary of Available Research

| Section | Research Focus | Findings for this compound |

|---|---|---|

| 6.6.2 | Interactions with DNA | No specific data available. |

| 6.6.3 | Modulation of Cellular Pathways | No specific data available. |

| 6.7 | In Silico Screening & Modeling | No specific data available. |

Development of N 8 Chloroquinolin 5 Yl Acetamide Hybrid Compounds and Novel Scaffolds

Hybridization with Other Bioactive Heterocycles (e.g., Benzimidazoles, Triazoles, Thiazoles)

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The quinoline (B57606) ring is a versatile and "privileged" scaffold in medicinal chemistry, frequently hybridized with other bioactive heterocyclic systems to generate novel therapeutic candidates. benthamdirect.comresearchgate.nettandfonline.comfrontiersin.orgnih.govresearchgate.net

Benzimidazoles: The fusion of a quinoline moiety with a benzimidazole (B57391) ring has been explored to create compounds with a wide range of pharmacological potential. benthamdirect.comresearchgate.nettandfonline.comsci-hub.sedoi.org Researchers have synthesized various quinoline-benzimidazole hybrids and evaluated them for activities such as anticancer and antimicrobial effects. benthamdirect.comdoi.org For example, a series of compounds based on a quinoline-benzimidazole scaffold bearing piperazine (B1678402) acetamide (B32628) derivatives were synthesized and showed potent α-glucosidase inhibitory activity, suggesting potential for antidiabetic agents. nih.gov One compound from this series, 7m , demonstrated a 28-fold greater efficacy than the clinical inhibitor acarbose. nih.gov This highlights the potential of linking the quinoline-acetamide core to a benzimidazole system to create highly active compounds. nih.gov

Triazoles: The 1,2,3-triazole ring is another popular partner for hybridization, often synthesized via "click chemistry." nih.gov This linkage is used to connect the quinoline scaffold to other molecular fragments, resulting in hybrids with significant biological activity. nih.govrasayanjournal.co.innih.govasianpubs.org Studies have shown that chloroquinoline-triazole hybrids possess potent antifungal and anticancer properties. nih.govnih.gov For instance, a series of 1,2,3-triazole-based compounds containing a chloroquinoline moiety exhibited promising antifungal activity against Saccharomyces cerevisiae, with minimum inhibitory concentrations (MIC) in the sub-micromolar range (0.35-0.63 µM) and no cytotoxic effects. nih.gov Another study focused on quinoline-linked 1,2,3-triazole hybrids that displayed outstanding anticancer activity against several human cancer cell lines, including breast (MCF-7), lung (A-549), and liver (HepG2). nih.gov

Thiazoles: Thiazole-containing heterocycles are known for their broad spectrum of biological activities. Hybrid molecules incorporating both quinoline and thiazole (B1198619) rings have been synthesized and evaluated as potent antimicrobial agents. nih.govjohnshopkins.eduresearchgate.net In one study, a series of quinoline-thiazole hybrids were developed, with some compounds showing potent antibacterial and antifungal activities. nih.govjohnshopkins.edu Compound 5e from this series was four times more potent than the standard drug amphotericin B against A. fumigatus and twice as potent as gentamycin against N. gonorrhoeae. nih.govjohnshopkins.edu Such findings suggest that combining the N-(8-chloroquinolin-5-yl)acetamide scaffold with a thiazole ring could yield promising new anti-infective agents. nih.govjohnshopkins.eduresearchgate.net

| Hybrid Type | Example Compound | Reported Biological Activity | Key Findings |

|---|---|---|---|

| Quinoline-Benzimidazole | Compound 7m (piperazine acetamide derivative) | α-glucosidase inhibition | Showed 28-fold greater efficacy than the standard drug acarbose. nih.gov |

| Quinoline-Triazole | Chloroquinoline-1,2,3-triazole hybrids | Antifungal (S. cerevisiae) | Exhibited potent activity with MIC values ranging from 0.35-0.63 µM. nih.gov |

| Quinoline-Thiazole | Compound 5e | Antibacterial & Antifungal | Demonstrated 4-fold potency of amphotericin B against A. fumigatus. nih.govjohnshopkins.edu |

Exploration of Quinoline-Acetamide as a Scaffold for Multi-Target Ligands

The concept of "one molecule, multiple targets" is a growing area in drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders or cancer. nih.gov Multi-target-directed ligands (MTDLs) are designed to interact with several biological targets simultaneously, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The quinoline scaffold is considered a "privileged structure" for developing multi-target agents due to its ability to be modified for interaction with various biological targets. nih.gov The quinoline-acetamide framework, specifically, serves as a versatile backbone for designing MTDLs. By modifying the substituents on either the quinoline ring or the acetamide group, chemists can tune the molecule's properties to interact with different enzymes or receptors. For example, chloroquinoline-acetamide hybrids linked to a piperazine moiety have been investigated as potential antiprotozoal agents, indicating activity against multiple parasitic targets. rsc.orgrsc.org The design of such molecules often involves linking the quinoline-acetamide core to another pharmacophore known to be active against a different target, thereby creating a single chemical entity with multiple functions.

Design and Synthesis of Conformationally Restricted Analogues

The binding of a drug molecule to its biological target often requires it to adopt a specific three-dimensional shape or "bioactive conformation." However, flexible molecules can exist in numerous conformations, and adopting the correct one can be energetically unfavorable. Conformationally restricting a flexible ligand is a strategy used in drug design to lock the molecule into its bioactive conformation, which can enhance potency and selectivity. mdpi.com

For a molecule like this compound, the rotation around the single bonds of the acetamide linker allows for significant flexibility. The design of conformationally restricted analogues could involve incorporating the acetamide side chain into a new ring system. This rigidification reduces the number of possible conformations, potentially leading to a more potent interaction with the target protein by minimizing the entropic penalty of binding. For instance, creating a cyclic derivative where the acetamide nitrogen and a carbon from the quinoline ring are part of a newly formed lactam ring would be one such approach. This strategy has been successfully applied to other classes of molecules to improve their pharmacological profiles. mdpi.com

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds. It involves screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov These initial "hits" are then optimized and grown into more potent, drug-like molecules. nih.gov

The quinoline core is an ideal starting point for FBDD. In one notable example, 8-hydroxyquinoline (B1678124) was used as a "privileged" fragment to develop inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov Researchers started with the simple 8-hydroxyquinoline fragment and then synthesized derivatives, such as 5-chloroquinolin-8-ol, which showed inhibitory activity in the low micromolar range. nih.gov This demonstrates how a simple quinoline fragment can serve as a foundation for building potent inhibitors. This same approach could be applied using the this compound scaffold or its core fragments to discover new lead compounds for various therapeutic targets. nih.govnih.gov

Future Research Directions for N 8 Chloroquinolin 5 Yl Acetamide

Advanced Computational Studies for Lead Optimization

To accelerate the drug discovery process, modern computational tools offer a powerful platform for the rational design and optimization of lead compounds. For N-(8-chloroquinolin-5-yl)acetamide, a concerted in silico approach can guide the synthesis of new analogues with enhanced potency and selectivity.

Future research should focus on the application of Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govwisdomlib.org By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, QSAR models can be built to correlate these structural features with biological activity. allsubjectjournal.com This will allow for the prediction of the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. wisdomlib.org

Molecular docking studies are also crucial for elucidating the binding interactions between this compound and its potential biological targets. acs.orgnih.govresearchgate.netnih.gov By simulating the docking of the compound into the active sites of relevant proteins, researchers can identify key amino acid residues involved in the interaction. nih.govresearchgate.net This information is invaluable for designing modifications to the lead structure that can improve binding affinity and specificity. researchgate.netuantwerpen.be Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time, offering a more dynamic picture of the binding event. nih.gov

Integration of Omics Technologies for Mechanistic Insights

Understanding the precise mechanism of action is fundamental to the development of any new therapeutic agent. The integration of "omics" technologies, such as proteomics and metabolomics, provides a global, unbiased view of the cellular response to a compound.

A key future direction is the use of chemical proteomics to identify the direct molecular targets of this compound. nih.gov This can be achieved by creating an affinity probe based on the compound's structure to capture its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel targets and pathways. drugbank.comyoutube.com For example, a functional proteomics approach successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of other quinoline (B57606) drugs. drugbank.com

Metabolomics, the large-scale study of small molecules, can complement proteomic data by revealing changes in metabolic pathways upon treatment with the compound. acs.org By analyzing the metabolic fingerprint of cells exposed to this compound, researchers can gain a deeper understanding of its downstream effects on cellular function. plos.org This integrated omics approach will be instrumental in building a comprehensive picture of the compound's mechanism of action.

Novel Applications in Chemical Biology Probes

The inherent properties of the quinoline scaffold make it an excellent candidate for the development of chemical biology probes. nih.govcrimsonpublishers.com These tools are essential for studying complex biological processes in living systems.

A significant area of future research is the development of fluorescent probes based on the this compound structure. researchgate.netrsc.org By conjugating a fluorophore to the quinoline ring, it may be possible to create probes for bio-imaging applications, allowing for the visualization of the compound's subcellular localization and trafficking. crimsonpublishers.com The quinoline moiety itself can possess interesting fluorescence properties that can be modulated by its environment or by binding to a target molecule. nih.gov

Furthermore, this compound could be functionalized to serve as a probe for target identification and validation. ontosight.ai By incorporating a reactive group or a photo-activatable cross-linker, the compound could be used to covalently label its protein targets within a cell. This would provide definitive evidence of direct binding and facilitate the isolation and identification of the target protein.

Exploration of Resistance Mechanisms and Strategies

A major challenge in the development of new therapeutics, particularly in oncology, is the emergence of drug resistance. nih.govglobalresearchonline.netyoutube.com Proactively investigating potential resistance mechanisms to this compound is a critical step in its development pathway.

Future studies should aim to identify the molecular basis of potential resistance. This could involve generating resistant cell lines through prolonged exposure to the compound and then using genomic and proteomic analyses to identify genetic mutations or changes in protein expression that correlate with the resistant phenotype. Common mechanisms of resistance to anticancer drugs include the upregulation of drug efflux pumps, alterations in the drug target that reduce binding affinity, and the activation of alternative signaling pathways. mdpi.comnih.gov

Once resistance mechanisms are identified, strategies to overcome them can be developed. mdpi.comnih.gov This could involve the rational design of next-generation derivatives that are unaffected by the resistance mechanism. nih.gov Another promising approach is the use of combination therapies, where this compound is co-administered with another agent that can circumvent the resistance pathway. nih.govrsc.org For instance, if resistance is mediated by an efflux pump, a combination with an inhibitor of that pump could restore sensitivity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(8-chloroquinolin-5-yl)acetamide and related quinoline derivatives?

- The synthesis typically involves acetylation of aniline precursors under nitrogen atmosphere. For example, acetonitrile and acetic anhydride are used as solvents and reagents, followed by purification via recrystallization (e.g., petroleum ether) . Phosphorus oxychloride (POCl₃) and DMF may be employed for cyclization or chlorination steps, requiring controlled heating (e.g., 130°C for 2 hours) . Yield optimization depends on reaction time, stoichiometry, and pH adjustment during workup (e.g., ammonia for neutralization) .

Q. How can researchers confirm the identity and purity of this compound?

- Spectroscopic characterization : Use NMR (¹H/¹³C) to verify acetamide and quinoline moieties. IR spectroscopy confirms carbonyl (C=O) stretches (~1650 cm⁻¹).

- Chromatography : Thin-layer chromatography (TLC) or HPLC with acetonitrile/water mobile phases can assess purity .

- Melting point analysis : Compare observed melting points (e.g., 95–96°C for intermediates) with literature data .

Q. What safety precautions are critical when handling chlorinated quinoline derivatives?